6-(o-Tolyl)pyrimidin-4-ol
Description
Properties
CAS No. |
1697389-44-8 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(2-methylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-4-2-3-5-9(8)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) |
InChI Key |
LSNYIGBBTXRQPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=O)NC=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Modifications
The table below summarizes key analogs of 6-(o-Tolyl)pyrimidin-4-ol, highlighting substituent variations, molecular weights, and functional properties:
Electronic and Photophysical Properties
- MLCT Band Shifts : In platinum complexes, the o-tolyl group in this compound derivatives raises the π*-LUMO energy, leading to blue-shifted MLCT absorption (362–393 nm) and emission (641 nm at RT) compared to terpyridine-based analogs. This property is critical for designing luminescent materials .
- Trifluoromethyl Effects : The electron-withdrawing trifluoromethyl group in 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol enhances electrophilicity, making it effective in catalytic reactions and drug delivery studies .
Steric and Solubility Considerations
- Methoxy vs. Methylthio : Methoxy substituents (e.g., 6-(4-Methoxyphenyl)pyrimidin-4-ol) improve solubility in polar solvents, whereas methylthio groups (e.g., 6-Methyl-2-(methylthio)pyrimidin-4-ol) enhance lipophilicity, favoring membrane permeability in drug design .
Preparation Methods
General Synthetic Strategies for 6-(o-Tolyl)pyrimidin-4-ol
The synthesis of this compound involves constructing the pyrimidine core followed by selective substitution at the 6-position with an o-tolyl group and hydroxylation at the 4-position. Two main approaches are commonly reported:
- Direct substitution on pyrimidin-4-ol derivatives
- Cyclization routes involving precursors like chalcones or divinyl ketones
Preparation via Cyclization of Divinyl Ketones with Thiourea (Aza-Michael Addition Route)
A highly efficient method reported for related 6-arylpyrimidin-4-ol derivatives involves the reaction of divinyl ketones with thiourea under basic conditions, proceeding through aza-Michael addition, intramolecular cyclization, and dehydration steps.
| Parameter | Details |
|---|---|
| Reactants | Divinyl ketone (1 mmol), thiourea (1.5 mmol), KOH (2 mmol) |
| Solvent | Ethanol (5 mL) |
| Temperature | 80 °C |
| Reaction Time | 8 hours |
| Work-up | Extraction with ethyl acetate, washing with brine, drying, and column chromatography |
| Purification | Column chromatography (petroleum ether/ethyl acetate 10:1) |
Mechanism Summary:
- Initial aza-Michael addition of thiourea to the divinyl ketone forms an intermediate.
- Intramolecular cyclization follows, leading to dehydration.
- The final product is a 6-arylpyrimidin-4-ol derivative, where the aryl group corresponds to the substituent on the divinyl ketone.
This method is adaptable for various aryl substituents, including o-tolyl, by using the corresponding o-tolyl-substituted divinyl ketone.
Synthesis from 2-Amino-6-methylpyrimidin-4-ol Derivatives via Sulfonation and Functional Group Transformations
Another approach involves starting from 2-amino-6-methylpyrimidin-4-ol and performing electrophilic aromatic substitution or sulfonation to introduce desired substituents, followed by further transformations.
- 2-Amino-6-methylpyrimidin-4-ol is reacted with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of potassium carbonate in acetone.
- The reaction is stirred at ambient temperature and then refluxed for several hours.
- The crude product is isolated by filtration, purified by column chromatography, and recrystallized.
This method is useful for preparing sulfonate derivatives of pyrimidin-4-ol, which can be further modified to obtain this compound analogs.
Cyclization of Chalcones with Guanidine Derivatives
In some protocols, chalcones bearing the appropriate aryl groups are reacted with guanidine nitrate in the presence of lithium hydroxide in refluxing ethanol. This leads to the formation of 4-substituted-6-aryl-pyrimidin-2-amines, which can be further oxidized or hydroxylated to yield pyrimidin-4-ol derivatives.
| Parameter | Details |
|---|---|
| Reactants | Chalcone (1 equiv), guanidine nitrate (1 equiv), lithium hydroxide (5 equiv) |
| Solvent | Ethanol (50 mL) |
| Temperature | Reflux |
| Reaction Time | 4 hours after addition of lithium hydroxide |
| Work-up | Pouring into ice water, filtration, column chromatography |
| Purification | Silica gel chromatography with ethyl acetate/petroleum ether (2:8) |
This method allows for the introduction of various aryl groups at the 6-position, including o-tolyl, by selecting the appropriate chalcone precursor.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The aza-Michael addition/nucleophilic addition/aromatization tandem process is particularly notable for its efficiency and mild conditions, allowing for good yields of 6-arylpyrimidin-4-ol derivatives with various aryl groups including o-tolyl.
- The sulfonation method on 2-amino-6-methylpyrimidin-4-ol provides a versatile pathway to functionalized pyrimidinols but requires careful control of reaction conditions to avoid side reactions.
- Cyclization of chalcones with guanidine derivatives is a classical approach, often leading to 6-aryl-pyrimidin-2-amines that can be converted to pyrimidin-4-ols, suitable for introducing complex aryl substituents such as o-tolyl.
- Structural characterization by single-crystal X-ray diffraction and spectroscopic methods (IR, NMR) confirms the integrity and substitution pattern of the synthesized compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and characterization methods for 6-(o-Tolyl)pyrimidin-4-ol derivatives?
- Answer: Synthesis typically involves coupling reactions between substituted pyrimidine precursors and o-tolyl groups. For example, X-ray crystallography confirms structural features like the 51.7° dihedral angle between the o-tolyl group and the pyrimidine ring . Characterization methods include NMR for substituent analysis, UV-Vis spectroscopy for π-π* transitions (200–350 nm), and emission spectroscopy to assess photophysical behavior . Safety protocols, such as avoiding inhalation and using PPE, are critical when handling intermediates like 4-chloro-6-(o-tolyl)pyrimidine .
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound complexes?
- Answer: Single-crystal X-ray diffraction reveals conformational details, such as the trans-trans arrangement of bipyridyl ligands and steric effects of substituents. For instance, the o-tolyl group’s twist angle (51.7°) impacts electronic interactions in platinum complexes . Researchers should optimize crystallization conditions (e.g., solvent polarity) to obtain high-quality crystals.
Q. What spectroscopic techniques are essential for analyzing substituent effects on this compound derivatives?
- Answer: UV-Vis spectroscopy identifies metal-to-ligand charge transfer (MLCT) bands (e.g., 362 and 393 nm in acetonitrile) and π-π* transitions . Emission spectroscopy at varying temperatures (e.g., 77 K vs. room temperature) detects aggregation-induced shifts, such as red-shifted MMLCT emission in solid-state samples . High-resolution mass spectrometry validates molecular weights of intermediates like 6-(chloromethyl)pyrimidin-4-ol .
Advanced Research Questions
Q. How do substituents influence the photophysical properties of this compound metal complexes?
- Answer: Substituents alter π*-LUMO energy levels, shifting MLCT absorption and emission. For example, replacing terpyridine with isoquinolyl ligands blue-shifts MLCT bands due to higher LUMO energy . Computational modeling (e.g., DFT) predicts these effects by comparing frontier molecular orbitals with experimental spectra.
Q. What methodologies detect and mitigate aggregation in photoluminescence studies of this compound complexes?
- Answer: Concentration-dependent emission spectra in glass matrices (e.g., DMF/methanol/ethanol) reveal aggregation at 5–10 µM, likely forming dimers . To minimize aggregation, use dilute solutions (<1 µM), low-polarity solvents, or sterically bulky substituents.
Q. How can researchers resolve contradictions in photophysical data across studies of this compound derivatives?
- Answer: Discrepancies in MLCT energies or emission lifetimes may arise from ligand geometry or solvent effects. For example, comparing [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆ with its terpyridine analog requires normalizing solvent polarity and excitation wavelengths . Cross-validate data using multiple techniques (e.g., cyclic voltammetry for HOMO-LUMO gaps).
Q. What strategies are used to model substituent effects on electronic properties computationally?
- Answer: Density Functional Theory (DFT) calculates electronic transitions and compares them with UV-Vis/emission data. For instance, the higher π*-LUMO energy in isoquinolyl vs. terpyridine ligands explains blue-shifted MLCT bands . Software like Gaussian or ORCA can simulate spectra and guide synthetic design.
Q. How do researchers evaluate the biological activity of this compound derivatives in vitro?
- Answer: Use Minimum Inhibitory Concentration (MIC) assays for antimicrobial activity, with positive controls (e.g., fluconazole) and cytotoxicity assays (e.g., MTT on mammalian cells). Ensure derivatives are purified (>95% by HPLC) to avoid interference from byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
